Cetyl salicylate

Description

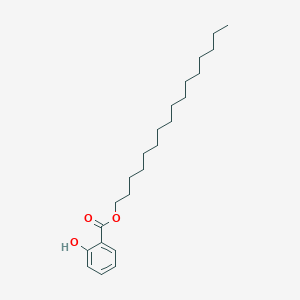

Cetyl salicylate is a salicylate ester derived from salicylic acid and cetyl alcohol. Salicylate esters are widely used in pharmaceuticals and cosmetics due to their anti-inflammatory, analgesic, and UV-absorbing properties. This compound, as a long-chain ester, is hypothesized to exhibit enhanced lipid solubility, making it suitable for topical formulations requiring emollient or stabilizing effects .

Properties

CAS No. |

19666-19-4 |

|---|---|

Molecular Formula |

C23H38O3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

hexadecyl 2-hydroxybenzoate |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23(25)21-18-15-16-19-22(21)24/h15-16,18-19,24H,2-14,17,20H2,1H3 |

InChI Key |

NHLHASWXBVULGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl salicylate can be synthesized through an esterification reaction between cetyl alcohol and salicylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include:

Temperature: Around 60-80°C

Catalyst: Concentrated sulfuric acid

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cetyl salicylate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into cetyl alcohol and salicylic acid in the presence of a strong acid or base.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to break the ester bond.

Esterification: As mentioned, concentrated sulfuric acid is commonly used as a catalyst.

Major Products Formed

Hydrolysis: Cetyl alcohol and salicylic acid

Esterification: this compound

Scientific Research Applications

Cetyl salicylate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential anti-inflammatory and skin-soothing properties.

Medicine: Explored for its use in topical formulations to deliver salicylic acid, which has keratolytic and anti-inflammatory effects.

Industry: Widely used in cosmetics and personal care products as an emollient, thickening agent, and stabilizer.

Mechanism of Action

Cetyl salicylate exerts its effects primarily through its emollient properties, which help to soften and smooth the skin. When applied topically, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. Additionally, the salicylic acid component can penetrate the skin and exert keratolytic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators.

Comparison with Similar Compounds

Chemical Structures and Functional Groups

Salicylate derivatives share a common aromatic ring with hydroxyl (-OH) and ester (-COOR) groups. Variations in the alkyl chain (R) influence their physicochemical properties and applications:

- Cetyl salicylate : Likely structure: salicylic acid + cetyl alcohol (C16 chain).

- Methyl salicylate : R = methyl (-CH3), used as a topical analgesic .

- Ethylhexyl salicylate : R = ethylhexyl, a UV filter in sunscreens .

- Phenethyl salicylate : R = phenethyl (aromatic), used in fragrances .

- Sodium salicylate : Ionic form (Na+ salt), systemic anti-inflammatory agent .

- Glycol salicylate : R = glycol, topical analgesic .

Physicochemical Properties

Key properties of selected salicylates are summarized below:

Performance in Formulations

- Viscoelastic Behavior : Sodium salicylate in micellar solutions (e.g., CPyCl/NaSal mixtures) exhibits unique stress relaxation properties under shear, critical for industrial applications like enhanced oil recovery . However, this ionic form differs functionally from esterified salicylates.

- Stability : Ethylhexyl and phenethyl salicylates demonstrate superior stability in hydrophobic matrices compared to shorter-chain esters . This compound is expected to follow this trend.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.